molecular formula C20H20BrNO3 B214601 5-bromo-3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one

Cat. No.: B214601
M. Wt: 402.3 g/mol
InChI Key: LCGUSLCPXLCERH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of an indole derivative followed by a series of functional group transformations . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in solvents such as dichloromethane or acetonitrile at controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, N-bromosuccinimide, pyridinium chlorochromate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in solvents such as dichloromethane, acetonitrile, or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol .

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C20H20BrNO3

Molecular Weight

402.3 g/mol

IUPAC Name

5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]indol-2-one

InChI

InChI=1S/C20H20BrNO3/c1-12(2)13-4-6-14(7-5-13)18(23)11-20(25)16-10-15(21)8-9-17(16)22(3)19(20)24/h4-10,12,25H,11H2,1-3H3

InChI Key

LCGUSLCPXLCERH-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)C)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)C)O

Origin of Product

United States

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